molecular formula C5H7N3O B8772511 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B8772511
M. Wt: 125.13 g/mol
InChI Key: MAVBGIPJFZXXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes essential for the survival of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-nitro-1,2,4-triazol-5-one

Uniqueness

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar triazole derivatives .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-cyclopropyl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C5H7N3O/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9)

InChI Key

MAVBGIPJFZXXFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of semicarbazide hydrochloride (5.00 g, 44.8 mmol) in DCM (100 mL) was added triethylamine (10.00 g, 99 mmol) and the mixture was stirred at −10° C. for 30 min. Cyclopropane carbonylchloride (5.00 g, 47.8 mmol) was added at the same temp and the mixture was stirred to RT over night. The solvent from the reaction mixture was completely removed and the residue stirred in MeCN (200 mL) for 1 h. The solids were collected by filtration, washed and dried. The solid was transferred to a RB flask and treated with sodium hydroxide (7.00 g, 175 mmol) and water (20 mL). The resulting reaction mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled and acidified with conc. HCl. The solids were collected by filtration, washed and dried to provide 3-cyclopropyl-1H-1,2,4-triazol-5(4H)-one (1.82 g, 30.4% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ11.03 (br s, 2H), 1.67 (m, 1H), 0.82 (m, 2H), 0.73 (m, 2H); MS (ESI) m/z: 126.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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10 g
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reactant
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5 g
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reactant
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7 g
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reactant
Reaction Step Four
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Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Five

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